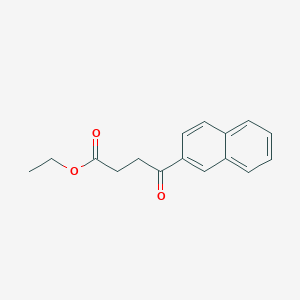
Ethyl 4-(2-naphthyl)-4-oxobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-naphthyl ether” is a substance that has been registered in the ECHA CHEM database . It has the molecular formula C12H12O . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .
Synthesis Analysis
2-Naphthol has been used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . One of the methods for synthesizing substances related to 2-naphthol is the SN2 reaction . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-naphthyl ether” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
Physical And Chemical Properties Analysis
2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .
Aplicaciones Científicas De Investigación
Oxidative Coupling of Naphthols
Research conducted by Maphoru, Heveling, and Pillai (2014) explored the oxidative coupling of 2- and 4-substituted 1-naphthols using bismuth-promoted platinum catalysts. This process yields brightly colored solids like 3,3'-substituted 1,1'-binaphthalenylidene-4,4'-diones, potentially applicable as dyes. The method is highlighted for its catalytic efficiency and environmental friendliness, suggesting its applicability in synthesizing derivatives or intermediates related to Ethyl 4-(2-naphthyl)-4-oxobutyrate for industrial dye applications (Maphoru, Heveling, & Pillai, 2014).
Polymerization Catalysts
Jenkins and Brookhart (2004) investigated ethylene polymerizations catalyzed by neutral Ni(II) catalysts derived from bulky anilinotropone ligands. This study provides insights into the catalytic behaviors which could be related to the polymerization processes involving Ethyl 4-(2-naphthyl)-4-oxobutyrate or its derivatives. Such catalysts yield branched polyethylenes, indicating potential for advanced material synthesis and applications in plastics and resins industry (Jenkins & Brookhart, 2004).
Light-Sensitive Materials
Nabais et al. (2011) incorporated naphthopyrans into co-polymers of methyl methacrylate (MMA) and 2-ethylhexyl acrylate (EHA) for potential use in light-sensitive contact lenses. This research suggests the possibility of integrating Ethyl 4-(2-naphthyl)-4-oxobutyrate or its naphthalene-related derivatives into novel materials with light-responsive properties, potentially beneficial in optoelectronics or adaptive materials (Nabais et al., 2011).
Biodegradation and Environmental Impact
Studies by Thomas, Yordy, Amador, and Alexander (1986) on the dissolution and biodegradation of water-insoluble organic compounds, including naphthalene derivatives, underline the environmental aspect of Ethyl 4-(2-naphthyl)-4-oxobutyrate's usage. Understanding the biodegradation pathways can inform the environmental safety and degradation strategies for chemicals related to Ethyl 4-(2-naphthyl)-4-oxobutyrate in agricultural and environmental contexts (Thomas, Yordy, Amador, & Alexander, 1986).
Surface Activation and Material Enhancement
Gonzalez, Barankin, Guschl, and Hicks (2008) detailed the atmospheric-pressure plasma treatment of poly(ethylene terephthalate) (PET) and poly(ethylene naphthalate) (PEN), enhancing surface energy and adhesion. This research could be relevant to the surface treatment processes of materials derived from or related to Ethyl 4-(2-naphthyl)-4-oxobutyrate, indicating potential applications in improving material properties for industrial applications (Gonzalez et al., 2008).
Mecanismo De Acción
The unique reactivity of 2-naphthol, along with its easy accessibility and handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-naphthalen-2-yl-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMDHCVDHYHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405332 |
Source


|
| Record name | ETHYL 4-(2-NAPHTHYL)-4-OXOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-naphthyl)-4-oxobutyrate | |
CAS RN |
25370-42-7 |
Source


|
| Record name | ETHYL 4-(2-NAPHTHYL)-4-OXOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


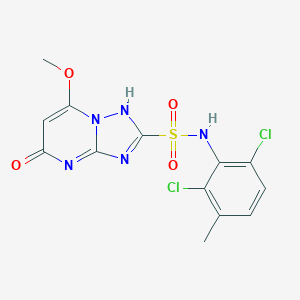

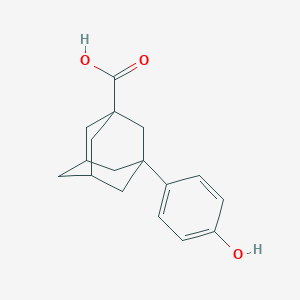
![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
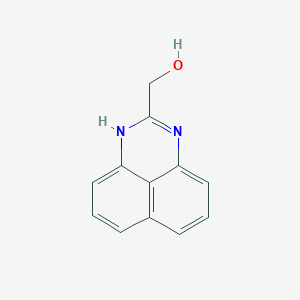
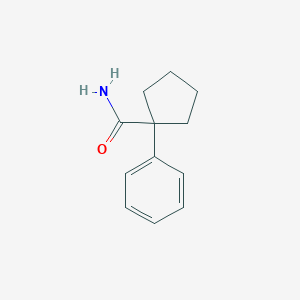
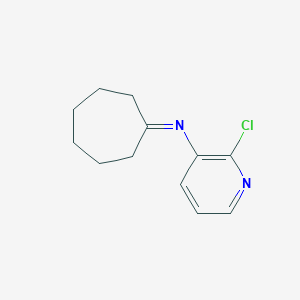


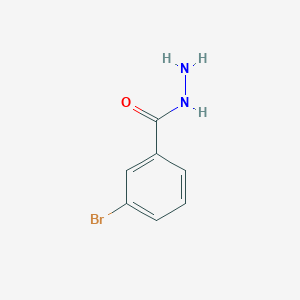

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)